3-Bromo-4-methoxy-N-methylbenzamide is an organic compound characterized by the presence of a bromine atom at the third position, a methoxy group at the fourth position, and an N-methyl group attached to the nitrogen atom of the amide group. Its molecular formula is , and it has a molecular weight of approximately 244.09 g/mol. This compound belongs to the class of benzamides, which are known for their diverse biological activities and chemical reactivity.
These reactions are essential for modifying the compound to enhance its biological properties or for synthesizing related compounds .
The biological activity of 3-Bromo-4-methoxy-N-methylbenzamide is linked to its structural features, which suggest potential interactions with various biological targets. The compound may exhibit enzyme inhibition or receptor binding capabilities due to its similarity to biologically active molecules. The presence of both bromine and methoxy groups can influence its binding affinity and specificity, potentially allowing it to modulate biological processes effectively .
The synthesis of 3-Bromo-4-methoxy-N-methylbenzamide typically involves several steps:
In industrial applications, these methods may be scaled up for efficiency and cost-effectiveness, often utilizing continuous flow reactors .
3-Bromo-4-methoxy-N-methylbenzamide has several applications in various fields:
Interaction studies for 3-Bromo-4-methoxy-N-methylbenzamide typically focus on its binding affinity to various biological targets. These studies may include:
Such investigations are crucial for understanding the mechanism of action and potential therapeutic uses of this compound .
Several compounds share structural similarities with 3-Bromo-4-methoxy-N-methylbenzamide. Here are some notable examples:
| Compound Name | Unique Features |
|---|---|
| 4-Bromo-3-methoxybenzamide | Lacks the N-methyl group; affects reactivity and binding properties. |
| 3-Methoxy-N-methylbenzamide | Lacks the bromine atom; influences chemical reactivity and biological activity. |
| 4-Bromo-N-methylbenzamide | Lacks the methoxy group; affects solubility and binding interactions. |
| 3-Bromo-N,N-dimethylbenzamide | Different substituents on nitrogen; alters chemical behavior. |
3-Bromo-4-methoxy-N-methylbenzamide is unique due to its combination of both halogen and methoxy groups on the aromatic ring along with an N-methyl group. This specific arrangement may confer distinct biological activities compared to simpler analogs, making it a compound of interest in medicinal chemistry .
The introduction of bromine at the 3-position of 4-methoxy-N-methylbenzamide can be achieved through several well-established halogenation strategies. Electrophilic aromatic substitution represents the most straightforward approach, utilizing N-bromosuccinimide as the brominating agent under mild acidic conditions [2] [3]. This method typically employs dichloromethane as solvent at temperatures ranging from 0 to 25°C over 2-6 hours, achieving yields of 65-75% [2].
The regioselectivity of bromination is influenced by the electronic effects of the methoxy and amide substituents [3]. The methoxy group, being strongly electron-donating, activates the aromatic ring toward electrophilic substitution and directs bromination to the ortho and para positions relative to itself [6]. However, the presence of the amide group introduces additional complexity to the substitution pattern.
Advanced bromination techniques have demonstrated superior regioselectivity and yields. Peptide-catalyzed bromination using dibromodimethylhydantoin as the brominating agent has shown remarkable success in achieving enantioselective synthesis of atropisomeric benzamides [6] [7]. This method employs chloroform as solvent at -40°C for 20 hours, delivering yields of 80-90% with high regioselectivity [6] [7].
Transition metal-catalyzed bromination represents another sophisticated approach. CpIr(III) complexes have proven effective for the halogenation of N,N-diisopropylbenzamides with N-halosuccinimide as the halogen source [3]. The optimized conditions consist of 0.5 mol% [CpIrCl₂]₂ in 1,2-dichloroethane at 60°C for 1 hour, forming iodinated benzamides in high yields [3]. For bromination, increasing the catalyst loading to 6 mol% and extending the reaction time to 4 hours enables effective transformation [3].
Table 1: Halogenation Strategies for Benzamide Derivatives
| Strategy | Reagents | Regioselectivity | Advantages | Limitations |
|---|---|---|---|---|
| Electrophilic Aromatic Substitution | NBS, Br₂, DBDMH | Controlled by electronic effects of substituents | Simple procedure, inexpensive reagents | Limited to activated positions, side reactions |
| Directed ortho-Metalation | LDA/sec-BuLi followed by Br₂ or CBr₄ | Directed by coordinating functional groups | High regioselectivity, mild conditions | Sensitive to moisture, requires cryogenic conditions |
| Transition Metal-Catalyzed C-H Activation | Pd(II), Ir(III), or Ru(II) catalysts with NBS | Directed by coordinating groups or steric factors | Functionalization of unactivated C-H bonds | Expensive catalysts, often requires specific directing groups |
| Radical Bromination | NBS with radical initiators | Less selective, often requires protection | Useful for non-activated positions | Poor regioselectivity, side reactions |
| Sandmeyer Reaction | Diazotization followed by CuBr | Requires amino group at desired position | High regioselectivity, predictable outcome | Multi-step process, limited substrate scope |
The installation of the methoxy group at the 4-position can be accomplished through various methoxylation strategies. Nucleophilic aromatic substitution remains the most direct approach when starting from appropriately substituted aryl halides [24]. This method requires the presence of electron-withdrawing groups to activate the aromatic ring toward nucleophilic attack, typically employing sodium or potassium methoxide in methanol under elevated temperatures [24].
Copper-catalyzed O-arylation has emerged as a versatile method for introducing methoxy groups into aromatic systems [24]. This approach utilizes copper iodide or copper oxide as catalyst in combination with potassium carbonate and methanol, typically conducted in dimethylformamide or dimethyl sulfoxide at temperatures of 80-120°C for 12-24 hours [24]. The method demonstrates broad substrate scope and functional group tolerance, achieving yields of 60-90% [24].
Palladium-catalyzed C-O coupling represents a more recent development in methoxylation chemistry [24]. This methodology employs palladium acetate or bis(dibenzylideneacetone)palladium complexes with appropriate phosphine ligands, conducting reactions in toluene or dioxane at 80-110°C for 12-24 hours [24]. The method is particularly effective for aryl halides, triflates, and nonaflates, delivering yields of 70-95% [24].
Oxidative methoxylation using hypervalent iodine reagents provides an alternative approach for direct C-H methoxylation [24]. Phenyliodonium diacetate in methanol can effect methoxylation of electron-rich aromatic compounds under mild conditions at 0-25°C over 2-6 hours, though yields are typically more modest at 50-80% [24].
Table 2: Methoxylation Approaches for Aromatic Compounds
| Approach | Reagents | Conditions | Substrate Requirements | Yield Range (%) |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | NaOMe/KOMe in MeOH | Requires electron-withdrawing groups, high temperature | Aryl halides with electron-withdrawing groups | 40-85 |
| Copper-Catalyzed O-Arylation | CuI/CuO, K₂CO₃, MeOH | DMF/DMSO, 80-120°C, 12-24h | Aryl halides or pseudohalides | 60-90 |
| Palladium-Catalyzed C-O Coupling | Pd(OAc)₂/Pd₂(dba)₃, ligand, MeOH | Toluene/Dioxane, 80-110°C, 12-24h | Aryl halides, triflates, or nonaflates | 70-95 |
| Oxidative Methoxylation | PhI(OAc)₂, MeOH | DCM/MeOH, 0-25°C, 2-6h | Electron-rich aromatic compounds | 50-80 |
| Diazotization-Methoxylation | NaNO₂, H₂SO₄, then MeOH | Acidic conditions, 0-5°C, then warming | Aromatic amines | 60-85 |
The formation of the N-methylbenzamide unit can be achieved through several established amidation protocols. The acyl chloride method remains one of the most widely used approaches, involving the initial conversion of the corresponding carboxylic acid to the acid chloride using thionyl chloride or oxalyl chloride, followed by treatment with methylamine [2] [5]. This method typically employs dichloromethane as solvent at 0°C to room temperature over 2-6 hours, providing high reactivity and good yields [2].
Carbodiimide-mediated coupling represents a milder alternative for amide bond formation [5]. This approach utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or N,N'-dicyclohexylcarbodiimide in combination with 1-hydroxybenzotriazole and the desired amine [5]. The reaction is typically conducted in dichloromethane or dimethylformamide at 0°C to room temperature over 12-24 hours, offering good functional group tolerance [5].
HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) coupling reagents provide highly efficient amidation protocols [5]. These methods employ the coupling reagent with N,N-diisopropylethylamine and the amine in dimethylformamide at 0°C to room temperature over 6-12 hours, achieving high coupling efficiency with minimal racemization [5].
Table 3: Amidation Protocols for Benzamide Synthesis
| Protocol | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Acyl Chloride Method | SOCl₂/COCl₂, then amine | DCM, 0°C to rt, 2-6h | High reactivity, good yields | Moisture sensitive, generates HCl |
| Carbodiimide Coupling | EDC/DCC, HOBt, amine | DCM/DMF, 0°C to rt, 12-24h | Mild conditions, good functional group tolerance | Side reactions, urea byproduct removal |
| HATU/HBTU Coupling | HATU/HBTU, DIPEA, amine | DMF, 0°C to rt, 6-12h | High coupling efficiency, minimal racemization | Expensive reagents, DMF often required |
| Mixed Anhydride Method | Isobutyl chloroformate, NMM, then amine | THF, -15°C to rt, 4-8h | Good for hindered substrates, mild conditions | Temperature control critical, side reactions |
| Enzymatic Amidation | Lipases, proteases | Aqueous buffer, 25-37°C, 24-48h | Environmentally friendly, high selectivity | Limited substrate scope, slow reaction |
Transition metal-catalyzed coupling reactions provide powerful tools for the strategic assembly of 3-bromo-4-methoxy-N-methylbenzamide and its derivatives [12] [13] [15]. The Suzuki-Miyaura coupling reaction represents one of the most versatile approaches for introducing aryl groups at brominated positions [15]. This methodology employs palladium catalysts with phosphine ligands, coupling aryl halides with boronic acids or esters in the presence of base at temperatures of 60-100°C over 6-24 hours [15].
The Buchwald-Hartwig amination reaction enables the direct N-arylation of benzamides [12] [17]. This transformation utilizes palladium catalysts with bidentate phosphine ligands to couple aryl halides with amines or amides under basic conditions at 80-120°C over 12-48 hours [12] [17]. Recent developments have expanded the scope to include challenging substrates and complex coupling partners [17].
Sonogashira coupling provides access to alkynyl-substituted benzamides through the cross-coupling of aryl halides with terminal alkynes [18]. This reaction typically employs palladium catalysts in combination with copper co-catalysts, conducting reactions in the presence of base at 50-80°C over 6-24 hours [18]. The method has found extensive application in pharmaceutical synthesis and materials chemistry [18].
The Heck reaction enables the introduction of alkenyl groups at brominated positions through the coupling of aryl halides with alkenes [13]. This transformation utilizes palladium catalysts with phosphine ligands under basic conditions at 80-120°C over 12-48 hours [13]. Recent mechanistic studies have provided insights into the complex reaction pathways and factors governing selectivity [19].
Stille coupling offers an alternative approach for introducing various functional groups at brominated positions through the coupling of aryl halides with organostannanes [16]. This methodology has been extended to include C-N bond cleavage reactions, providing access to multi-aromatic compounds from quaternary ammonium salts [16].
Table 4: Transition Metal-Catalyzed Coupling Reactions
| Reaction | Catalyst System | Coupling Partners | Application to Benzamides | Conditions |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(0)/Pd(II), phosphine ligands | Aryl halides + boronic acids/esters | Introduction of aryl groups at brominated positions | Base, solvent, 60-100°C, 6-24h |
| Buchwald-Hartwig Amination | Pd(0)/Pd(II), bidentate phosphine ligands | Aryl halides + amines/amides | N-arylation of benzamides | Base, solvent, 80-120°C, 12-48h |
| Sonogashira Coupling | Pd(0)/Pd(II), Cu(I) co-catalyst | Aryl halides + terminal alkynes | Introduction of alkynyl groups at brominated positions | Base, solvent, 50-80°C, 6-24h |
| Heck Reaction | Pd(0)/Pd(II), phosphine ligands | Aryl halides + alkenes | Introduction of alkenyl groups at brominated positions | Base, solvent, 80-120°C, 12-48h |
| Stille Coupling | Pd(0)/Pd(II), phosphine ligands | Aryl halides + organostannanes | Introduction of various groups at brominated positions | Solvent, 60-100°C, 12-24h |
Regioselective functionalization methods are crucial for achieving precise control over the substitution patterns in benzamide synthesis [7] [8]. Directed ortho-metalation represents a powerful strategy that exploits the coordinating ability of amide, methoxy, and carbamate groups to direct lithiation to specific positions [7] [8]. This method involves coordination-deprotonation-functionalization sequences that provide high regioselectivity based on electronic and steric effects of the directing group [7] [8].
Peptide-catalyzed bromination has emerged as a sophisticated method for achieving enantioselective synthesis of atropisomeric benzamides [6] [7]. This approach utilizes designed peptide catalysts that form specific complexes with substrates, directing bromination to achieve both regioselectivity and stereoselectivity [6] [7]. The catalyst structure and substrate binding interactions are critical factors governing selectivity [6] [7].
C-H activation with directing groups provides access to functionalized benzamides through cyclometalation pathways [3]. This methodology utilizes the coordinating strength of directing groups such as amides, pyridines, and oxazolines to achieve regioselective functionalization [3]. Iridium and palladium catalysts have proven particularly effective for ortho-functionalization reactions [3].
Halogen-metal exchange reactions enable selective functionalization of brominated benzamides through the formation of organometallic intermediates [8]. This approach utilizes alkyllithium or Grignard reagents to effect metal-halogen exchange, followed by reaction with various electrophiles [8]. The success of this method depends on steric accessibility and electronic activation of the halogenated position [8].
Site-selective catalysis employs sterically hindered or electronically tuned catalysts to differentiate between similar reactive sites [8]. This approach has found application in site-selective hydroxylation and amination reactions, where catalyst design and substrate interactions determine the outcome [8].
Table 5: Regioselective Functionalization Methods
| Method | Directing Group/Catalyst | Mechanism | Selectivity Factors | Examples |
|---|---|---|---|---|
| Directed ortho-Metalation | Amide, methoxy, carbamate groups | Coordination-deprotonation-functionalization | Electronic and steric effects of directing group | ortho-Lithiation of benzamides |
| Peptide-Catalyzed Bromination | Peptide catalysts | Catalyst-substrate complex formation directing bromination | Catalyst structure and substrate binding | Enantioselective bromination of benzamides |
| C-H Activation with Directing Groups | Amide, pyridine, oxazoline groups | Cyclometalation followed by functionalization | Directing group coordination strength | Ir/Pd-catalyzed ortho-functionalization |
| Halogen-Metal Exchange | n-BuLi, t-BuLi, or Grignard reagents | Formation of organometallic intermediate | Steric accessibility and electronic activation | Selective functionalization of brominated benzamides |
| Site-Selective Catalysis | Sterically hindered catalysts | Catalyst differentiation of similar sites | Catalyst design and substrate interactions | Site-selective hydroxylation or amination |
Industrial-scale production of 3-bromo-4-methoxy-N-methylbenzamide requires careful consideration of multiple factors including reactor design, heat management, safety protocols, and waste treatment [22]. The selection of appropriate reactor systems depends on the specific synthetic route chosen, with batch reactors often preferred for multi-step syntheses and continuous flow reactors advantageous for single-step transformations [22].
Heat management represents a critical aspect of industrial benzamide production due to the exothermic nature of many bromination and amidation reactions [22]. Efficient heating and cooling systems must be implemented to maintain precise temperature control and prevent thermal runaway reactions [22]. This is particularly important when handling brominating agents, which can decompose violently under inappropriate conditions [22].
Safety protocols for bromine-containing reagents require specialized containment strategies and worker protection measures [22]. Industrial facilities must implement comprehensive hazard assessment procedures and maintain appropriate emergency response capabilities [22]. The corrosive nature of many brominating agents necessitates the use of specialized materials of construction for process equipment [22].
Process monitoring through in-process analytical techniques ensures consistent product quality and enables real-time optimization of reaction parameters [22]. High-performance liquid chromatography, gas chromatography-mass spectrometry, and nuclear magnetic resonance spectroscopy are commonly employed for monitoring reaction progress and product purity [22].
Waste management considerations include the treatment and disposal of brominated waste streams in compliance with environmental regulations [22]. The development of efficient recycling processes for brominating agents and solvents contributes to overall process sustainability [22].
Table 6: Industrial-Scale Production Considerations
| Consideration | Description | Importance |
|---|---|---|
| Reactor design | Selection of appropriate reactor type (batch vs. continuous) | Affects yield, quality, and process efficiency |
| Heat management | Efficient heating/cooling systems to control exothermic reactions | Critical for safety and reaction control |
| Safety protocols | Hazard assessment, containment strategies for bromine handling | Prevents accidents, ensures worker safety |
| Process monitoring | In-process analytical techniques for reaction monitoring | Ensures consistent quality, process optimization |
| Waste management | Treatment and disposal of brominated waste streams | Environmental compliance, sustainability |
| Quality control | Sampling protocols, analytical methods for product quality | Product consistency, regulatory compliance |
Green chemistry principles have increasingly influenced the development of sustainable synthetic routes to benzamide derivatives [10] [22]. Solvent-free conditions represent one approach to reducing environmental impact through the elimination of organic solvents and implementation of solid-state reactions [10]. While this approach offers reduced waste generation and improved safety profiles, it may be limited by mixing difficulties and heat transfer challenges [10].
Aqueous-medium reactions provide an environmentally benign alternative by utilizing water as the primary reaction medium [10]. This approach significantly reduces the use of organic solvents and often provides safer reaction conditions [10]. However, the limited solubility of organic compounds in water and potentially slower reaction rates must be considered when implementing aqueous synthesis protocols [10].
Microwave-assisted synthesis has emerged as an energy-efficient method for accelerating benzamide synthesis reactions [10]. This technology enables rapid heating and reduced reaction times while often improving yields [10]. The implementation of microwave heating requires specialized equipment and presents challenges for large-scale applications [10].
Biocatalysis offers highly selective and environmentally friendly approaches to benzamide synthesis through enzyme-catalyzed transformations [10]. Lipases and proteases have demonstrated effectiveness in amidation reactions under mild conditions with high selectivity [10]. The limited substrate scope and enzyme stability considerations represent current challenges for broader implementation [10].
Flow chemistry provides improved heat transfer, reduced reaction times, and enhanced scalability compared to traditional batch processes [10]. Continuous processing enables better control of reaction parameters and often improves safety profiles [10]. The initial equipment costs and process development complexity represent barriers to widespread adoption [10].
Table 7: Green Chemistry Approaches for Benzamide Synthesis
| Approach | Description | Benefits | Challenges |
|---|---|---|---|
| Solvent-free conditions | Elimination of organic solvents, solid-state reactions | Reduced waste, safer conditions, cost reduction | Limited scope, mixing issues, heat transfer problems |
| Aqueous-medium reactions | Water as reaction medium, reduced organic solvent use | Reduced environmental impact, safer conditions | Limited solubility of organic compounds, slower reactions |
| Microwave-assisted synthesis | Rapid heating, reduced reaction times, energy efficiency | Energy efficiency, reduced reaction time, improved yields | Equipment cost, scale-up challenges |
| Biocatalysis | Enzyme-catalyzed transformations, mild conditions | Mild conditions, high selectivity, reduced waste | Limited substrate scope, enzyme stability |
| Flow chemistry | Continuous processing, improved efficiency and safety | Improved heat transfer, reduced reaction time, scalability | Equipment cost, process development complexity |
The purification of 3-bromo-4-methoxy-N-methylbenzamide requires careful selection of appropriate techniques based on the specific impurities present and the desired purity level [11]. Column chromatography using silica gel represents the most versatile purification method, typically employing ethyl acetate/hexane gradients ranging from 1:3 to 1:1 [11]. This technique effectively handles complex mixtures and provides high resolution separation, though it requires significant solvent consumption and can be time-intensive [11].
Recrystallization offers a cost-effective approach for achieving high purity when the compound exhibits favorable crystallization properties [11]. Common solvent systems include ethanol/water mixtures or ethyl acetate/hexane combinations [11]. This method provides excellent purity levels of 98-99% but is limited to compounds that form well-defined crystals [11].
Preparative high-performance liquid chromatography represents the method of choice when highest purity levels are required [11]. C18 columns with acetonitrile/water gradients provide excellent resolution and can achieve purities exceeding 99% [11]. The high equipment costs and limited throughput restrict this method to specialized applications [11].
Extraction and precipitation methods offer scalable alternatives with minimal solvent requirements [11]. Acid-base extractions followed by controlled precipitation can achieve purities of 90-95% while being readily adaptable to larger scales [11]. The lower purity levels and limited applicability to certain compound types represent constraints of this approach [11].
Characterization of 3-bromo-4-methoxy-N-methylbenzamide employs multiple analytical techniques to confirm structure and assess purity [1] [11]. Proton nuclear magnetic resonance spectroscopy provides critical structural information, with characteristic signals appearing for aromatic protons (6.8-7.8 ppm), methoxy protons (3.8-4.0 ppm), and N-methyl protons (2.8-3.0 ppm) [26]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the carbon framework, showing signals for the carbonyl carbon (165-170 ppm), aromatic carbons (110-160 ppm), methoxy carbon (55-60 ppm), and N-methyl carbon (25-30 ppm) [26].
Mass spectrometry provides definitive molecular weight confirmation with the molecular ion peak appearing at m/z 244 along with characteristic fragmentation patterns [1]. Infrared spectroscopy identifies key functional groups through carbonyl stretching (1630-1650 cm⁻¹), C-O stretching (1250-1270 cm⁻¹), and C-Br stretching (550-650 cm⁻¹) vibrations [11].
X-ray crystallography offers the most definitive structural characterization when suitable crystals can be obtained [11]. This technique provides absolute configuration determination along with precise bond lengths, angles, and crystal packing information [11].
High-performance liquid chromatography serves as the primary method for purity assessment and quality control [11]. Retention time data and peak integration provide quantitative purity determination essential for pharmaceutical and research applications [11].
Table 8: Purification and Characterization Methods
| Method | Key Information/Conditions | Importance |
|---|---|---|
| ¹H NMR | Proton signals: aromatic (6.8-7.8 ppm), methoxy (3.8-4.0 ppm), N-methyl (2.8-3.0 ppm) | Structure confirmation, purity assessment |
| ¹³C NMR | Carbon signals: carbonyl (165-170 ppm), aromatic (110-160 ppm), methoxy (55-60 ppm), N-methyl (25-30 ppm) | Carbon framework confirmation |
| Mass Spectrometry | Molecular ion peak at m/z 244, characteristic fragmentation pattern | Molecular weight confirmation, structural information |
| IR Spectroscopy | Carbonyl stretch (1630-1650 cm⁻¹), C-O stretch (1250-1270 cm⁻¹), C-Br stretch (550-650 cm⁻¹) | Functional group identification |
| X-ray Crystallography | Definitive 3D structure, bond lengths, angles, and crystal packing | Absolute configuration determination |
| HPLC | Retention time, purity assessment | Purity determination, quality control |